molecular formula C11H13BrINO2 B567911 Tert-butyl 4-bromo-3-iodophenylcarbamate CAS No. 1225389-44-5

Tert-butyl 4-bromo-3-iodophenylcarbamate

Cat. No.: B567911
CAS No.: 1225389-44-5
M. Wt: 398.038
InChI Key: QIQUEWWFXMMYSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-3-iodophenylcarbamate typically involves the reaction of 4-bromo-3-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-iodophenylcarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcarbamates, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromo-3-iodophenylcarbamate is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual halogenation provides distinct reactivity and binding characteristics, making it a valuable compound in various chemical and biological applications .

Biological Activity

Tert-butyl 4-bromo-3-iodophenylcarbamate (CAS: 1225389-44-5) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.

  • Molecular Formula : C₁₁H₁₃BrINO₂
  • Molar Mass : 398.03 g/mol
  • Structural Features : The compound features a tert-butyl group, bromine, and iodine substituents on the phenyl ring, which contribute to its unique reactivity and properties.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of appropriate halogenated phenols with carbamate precursors. The specific pathways can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in cancer cell lines such as Colo320. The mechanism appears to involve the modulation of cellular pathways that regulate cell survival and death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although more extensive studies are needed to quantify its efficacy and determine the mechanisms involved.

The biological activity of this compound is thought to be influenced by its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and iodine) can enhance its binding affinity to enzymes or receptors involved in critical biological processes.

Case Studies and Research Findings

  • Antiproliferative Effects : In a study examining various derivatives, this compound was noted for its potent antiproliferative effects on cancer cells, with IC50 values indicating effective inhibition at low concentrations .
  • Cholinesterase Inhibition : Research into similar carbamates has revealed their potential as cholinesterase inhibitors, which could provide insights into the neuroprotective effects of this compound .
  • Cell Cycle Analysis : Experiments assessing the impact of this compound on cell cycle distribution showed significant alterations in cell viability and mitochondrial membrane potential, suggesting a role in modulating apoptotic pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (3-bromo-5-iodophenyl)carbamateSimilar carbamate structure with different halogen positionsPotentially different reactivity due to position
Tert-butyl (2-bromo-4-fluoro-6-iodophenyl)carbamateContains fluorine instead of iodineFluorine's electronegativity may alter properties
Tert-butyl N-(2-bromo-6-methylphenyl)carbamateMethyl substitution instead of iodineMay exhibit different biological activity

This table illustrates how variations in halogen positioning and substituents can influence the biological activity and reactivity of carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQUEWWFXMMYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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